molecular formula C19H16N2O3 B2717250 6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 941930-31-0

6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one

Cat. No. B2717250
CAS RN: 941930-31-0
M. Wt: 320.348
InChI Key: IYGNYCLTPULQQD-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BDP and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Research focuses on the synthesis and characterization of new derivatives related to pyridazinone, which are essential for developing novel pharmaceuticals and materials with improved properties. For instance, the study on the synthesis, characterization, antioxidant properties, and DFT calculation of some new pyrimidine derivatives explores the preparation of pyrimidine derivatives via Multicomponent Cyclocondensation Reactions (MCRs) and evaluates their antioxidant properties and potential as corrosion inhibitors. These derivatives, including the closely related pyridazin-3-one structure, are analyzed for their structural integrity and potential industrial applications, indicating the breadth of research interest in such compounds (Akbas et al., 2018).

Pharmacological Applications

Several studies have been conducted on the pharmacological applications of pyridazinone derivatives, highlighting their potential in treating various conditions. For example, the synthesis and in-vivo anti-inflammatory evaluation and docking studies of some new 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives show significant anti-inflammatory activity, indicating the therapeutic potential of these compounds in treating inflammation-related disorders (Boukharsa et al., 2018).

Antifungal and Antimicrobial Activity

The exploration of novel pyridazinone derivatives for their antifungal and antimicrobial activities is a significant area of research. For example, the study on the synthesis and in-vitro antifungal activity of 6-substituted-phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives demonstrates the potential of these compounds in combating fungal infections, offering insights into developing new antifungal agents (Siddiqui et al., 2008).

Corrosion Inhibition

The application of pyridazinone derivatives in corrosion inhibition is another promising area of research. The experimental and theoretical investigation of the inhibitory effect of new pyridazine derivatives for the corrosion of mild steel in 1 M HCl provides valuable insights into the mechanisms through which these compounds protect metals from corrosion, underscoring their potential industrial applications in protecting infrastructure and machinery (Mashuga et al., 2017).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-2-4-14(5-3-13)11-21-19(22)9-7-16(20-21)15-6-8-17-18(10-15)24-12-23-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGNYCLTPULQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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